Nanomolar BChE Inhibition: Tetrahydropyrimidoazocine 7c vs. AChE and Other Cholinesterases
A specific tetrahydropyrimido[4,5-d]azocine derivative (compound 7c) exhibits single-digit nanomolar inhibition of human butyrylcholinesterase (BChE) with a remarkable four-order of magnitude selectivity over acetylcholinesterase (AChE), demonstrating that strategic substitution on the azocine core can achieve high potency and target discrimination [1].
| Evidence Dimension | BChE inhibition potency (Ki) and selectivity over AChE |
|---|---|
| Target Compound Data | Ki = 7.8 ± 0.2 nM; >10,000-fold selective for BChE over AChE |
| Comparator Or Baseline | Other tetrahydroazocine derivatives with weaker potency or different selectivity; baseline of equipotency between AChE and BChE |
| Quantified Difference | Ki of 7.8 nM represents sub-10 nM potency; >10,000-fold selectivity ratio |
| Conditions | In vitro enzyme inhibition assay with recombinant human BChE and AChE; noncompetitive/mixed-type inhibition mechanism. |
Why This Matters
This data demonstrates that specific azocine derivatives can be developed into highly selective BChE inhibitors, a profile valuable for Alzheimer's disease research that cannot be assumed for other medium-sized heterocycles.
- [1] de Candia, M., et al. (2023). In-vitro and in-silico studies of annelated 1,4,7,8-tetrahydroazocine ester derivatives as nanomolar selective inhibitors of human butyrylcholinesterase. Chemico-Biological Interactions, 386, 110741. View Source
